BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vitro Characterization of D-Ala-Gly-Phe-Met-
NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: D-Ala-Gly-Phe-Met-NH2

Cat. No.: B12404365

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ala-Gly-Phe-Met-NH2, also known by its synonym [D-Ala2]-Met-Enkephalinamide, is a
synthetic opioid peptide. As an analog of the endogenous enkephalins, it has been investigated
for its interaction with opioid receptors and its resulting biological activities. This document
provides a comprehensive technical guide to the in vitro characterization of this peptide,
outlining key experimental protocols and data presentation formats relevant to its study. While
specific quantitative binding and functional data for D-Ala-Gly-Phe-Met-NH2 are not readily
available in the public domain, this guide presents the established methodologies for
characterizing such opioid peptides.

Physicochemical Properties

Property Value Source
Molecular Formula C28H38N606S PubChem
Molecular Weight 586.7 g/mol PubChem
Sequence Tyr-D-Ala-Gly-Phe-Met-NH2
Synonyms [D-Ala2]-Met-

Enkephalinamide, DAMA
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Receptor Binding Profile

The primary targets for D-Ala-Gly-Phe-Met-NH2 are the opioid receptors, a family of G-protein
coupled receptors (GPCRSs). The binding affinity of the peptide for the three main opioid
receptor subtypes—mu (), delta (8), and kappa (K)—is a critical determinant of its
pharmacological profile. While some reports suggest it is a potent delta-opioid receptor agonist,
other evidence points towards it being a non-selective opioid agonist with high affinity for a
common mu-delta binding site.[1]

Quantitative Binding Affinity Data

Specific experimentally determined binding affinities (Ki or IC50) for D-Ala-Gly-Phe-Met-NH2
at the mu, delta, and kappa opioid receptors were not available in the reviewed literature. The
following table provides a template for presenting such data once obtained.

Receptor - . .
Radioligand Ki (nM) IC50 (nM) Hill Slope
Subtype
Data not Data not Data not
Mu (W) [BHIDAMGO ) ] ]
available available available
Data not Data not Data not
Delta (9) [*H]DPDPE ) ) )
available available available
Data not Data not Data not
Kappa (k) [3H]U-69,593 ) ] ]
available available available

Functional Activity

The functional activity of D-Ala-Gly-Phe-Met-NH2 is assessed through assays that measure
the downstream consequences of receptor binding and activation. As an opioid receptor
agonist, it is expected to activate inhibitory G-proteins (Gi/Go), leading to the inhibition of
adenylyl cyclase and a decrease in intracellular cyclic AMP (cCAMP) levels, as well as
stimulating the binding of GTPyS to G-proteins.

Quantitative Functional Activity Data
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Specific experimentally determined functional potencies (EC50) and efficacies (Emax) for D-
Ala-Gly-Phe-Met-NH2 were not available in the reviewed literature. The following tables
provide a template for presenting such data.

[*>*S]GTPYS Binding Assay

Emax (% of standard

Receptor Subtype EC50 (nM) .

agonist)
Mu (W) Data not available Data not available
Delta (d) Data not available Data not available
Kappa (k) Data not available Data not available

CAMP Inhibition Assay

Imax (% inhibition of

Receptor Subtype IC50 (nM) forskolin-stimulated
cAMP)

Mu (L) Data not available Data not available

Delta (d) Data not available Data not available

Kappa (k) Data not available Data not available

Signaling Pathways

Activation of delta-opioid receptors by an agonist like D-Ala-Gly-Phe-Met-NH2 initiates a
cascade of intracellular signaling events. The canonical pathway involves the dissociation of
the Gi/Go protein subunits, leading to downstream effects.
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Delta-Opioid Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of D-Ala-Gly-Phe-
Met-NH2. The following are representative protocols for key assays.

Radioligand Binding Assay

This assay quantifies the affinity of D-Ala-Gly-Phe-Met-NH2 for opioid receptors by measuring
its ability to compete with a radiolabeled ligand.
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Prepare cell membranes
(e.g., from CHO or HEK293 cells
expressing opioid receptors)

l

Incubate membranes with:
- Radioligand (e.g., [*H]DPDPE for DOR)
- Varying concentrations of
D-Ala-Gly-Phe-Met-NH2

l

Separate bound from free radioligand
(Rapid filtration through GF/B filters)

l

Quantify bound radioactivity
(Scintillation counting)

l

Analyze data:
- Determine IC50
- Calculate Ki using Cheng-Prusoff equation

Click to download full resolution via product page

Radioligand Binding Assay Workflow

Protocol Details:

 Membrane Preparation:
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o Homogenize cells expressing the opioid receptor of interest (e.g., CHO-hDOR) in ice-cold
50 mM Tris-HCI buffer (pH 7.4).

o Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular
debris.

o Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

o Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration
of 1-2 mg/mL.

e Binding Reaction:

o In a 96-well plate, combine:

Cell membranes (10-20 pg of protein).

Radioligand at a concentration near its Kd (e.g., 1 nM [BH]DPDPE for delta receptors).

A range of concentrations of D-Ala-Gly-Phe-Met-NH2 (e.g., 10711 to 10—> M).

Assay buffer (50 mM Tris-HCI, 5 mM MgClz, pH 7.4) to a final volume of 200 pL.
o Incubate at room temperature for 60-90 minutes.
 Filtration and Quantification:

o Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a
cell harvester.

o Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

o Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity
using a liquid scintillation counter.

o Data Analysis:

o Non-specific binding is determined in the presence of a high concentration of a non-
labeled standard ligand (e.g., 10 uM naloxone).
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o Specific binding is calculated by subtracting non-specific binding from total binding.

o Plot the percentage of specific binding against the log concentration of D-Ala-Gly-Phe-
Met-NH2 and fit the data to a sigmoidal dose-response curve to determine the IC50.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

[*>*S]GTPYS Functional Assay

This assay measures the activation of G-proteins, an early step in the signaling cascade, by
quantifying the binding of the non-hydrolyzable GTP analog, [3*>S]GTPYS.
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Grepare cell membranes)

Incubate membranes with:
- [®*S]GTPYS
- GDP
- Varying concentrations of
D-Ala-Gly-Phe-Met-NH2

i

Separate bound from free [33S]GTPyS
(Rapid filtration)

:

Quantify bound radioactivity
(Scintillation counting)

:

Analyze data:
- Determine EC50 and Emax
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[3°S]GTPyS Binding Assay Workflow

Protocol Details:

 Membrane Preparation: Prepare cell membranes as described for the radioligand binding
assay.
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e Assay Reaction:

o In a 96-well plate, combine:

Cell membranes (10-20 ug of protein).

Assay buffer (50 mM Tris-HCI, 200 mM NaCl, 5 mM MgClz, pH 7.4).

GDP (e.g., 10 uM) to ensure G-proteins are in their inactive state.

[35S]GTPYS (e.g., 0.1 nM).

A range of concentrations of D-Ala-Gly-Phe-Met-NH2.
o Incubate at 30°C for 60 minutes.
e Filtration and Quantification:
o Terminate the reaction by rapid filtration through glass fiber filters.
o Wash the filters with ice-cold buffer.
o Quantify the bound [3>*S]GTPyS using a scintillation counter.
o Data Analysis:
o Basal binding is determined in the absence of the agonist.

o Plot the stimulated binding (above basal) against the log concentration of D-Ala-Gly-Phe-
Met-NH2 and fit the data to a sigmoidal dose-response curve to determine the EC50
(potency) and Emax (efficacy).

Conclusion

The in vitro characterization of D-Ala-Gly-Phe-Met-NH2 relies on a systematic evaluation of its
binding affinity and functional activity at the different opioid receptor subtypes. The protocols
and data presentation formats outlined in this guide provide a robust framework for these
investigations. While specific quantitative data for this peptide remain to be fully elucidated in
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publicly accessible literature, the methodologies described herein are the standard for
generating the critical information required by researchers and drug development professionals
in the field of opioid pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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